cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid
Overview
Description
cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid typically involves the formation of the bicyclic structure through cyclization reactions. One common method includes the use of a Boc-protected amine and a suitable cyclization agent under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced bicyclic amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic compounds with various functional groups .
Scientific Research Applications
Chemistry: In organic synthesis, cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid serves as a valuable intermediate for the construction of complex molecular architectures. Its unique structure allows for the exploration of novel synthetic pathways and the development of new chemical entities.
Biology and Medicine: Its bicyclic structure can mimic certain biological motifs, making it a useful scaffold for drug discovery and development .
Industry: In the material science industry, this compound can be utilized in the synthesis of advanced materials with specific properties, such as enhanced stability and reactivity. Its incorporation into polymeric materials can lead to the development of new functional materials.
Mechanism of Action
The mechanism of action of cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise binding interactions, which can modulate the activity of the target molecules. This modulation can result in various biological effects, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
- cis-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid
- trans-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid
- cis-3-Boc-3-aza-bicyclo-[3.1.0]hexane-1-carboxylic acid
Uniqueness: cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid is unique due to its specific cis-configuration and the presence of the Boc-protecting group. This configuration and protection provide distinct chemical properties and reactivity compared to its analogs. The cis-configuration can influence the compound’s binding interactions and overall stability, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(1R,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMZZZVRNHEHLG-PELKAZGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@@]2(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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